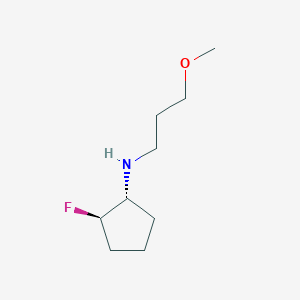![molecular formula C13H19NO B1485616 1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2199245-44-6](/img/structure/B1485616.png)
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Übersicht
Beschreibung
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (1-DMCB) is a cyclobutanol compound with a substituent group at the 1-position. It is a derivative of cyclobutanol, with an additional methyl group at the 3- and 4-positions of the phenyl ring, and an amino group at the 1-position. The compound has been studied for its potential applications in various scientific research areas.
Wissenschaftliche Forschungsanwendungen
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has been used in various scientific research areas, such as organic synthesis, medicinal chemistry, and biochemistry. It has been used as a building block for the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a starting material for the synthesis of other cyclobutanones and cyclobutanes. In addition, 1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has been used in the synthesis of 1,3-dipolar cycloaddition products, as well as in the synthesis of heterocycles.
Wirkmechanismus
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol is believed to act as an agonist at certain G protein-coupled receptors (GPCRs), and is thought to be involved in the regulation of various physiological processes. Specifically, 1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol is thought to act as a partial agonist of the serotonin 5-HT2A receptor, and as a full agonist of the serotonin 5-HT2C receptor. It is also believed to act as a partial agonist of the dopamine D2 receptor. In addition, 1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol is believed to act as an antagonist of the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have antidepressant-like effects in animal studies, as well as anxiolytic-like effects. In addition, 1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, and to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has several advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from commercial suppliers. In addition, it is soluble in a variety of solvents, and is relatively stable under a variety of conditions. However, 1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol also has some limitations. It is not very soluble in water, and it can be difficult to purify. In addition, it can be toxic if inhaled or ingested in large quantities.
Zukünftige Richtungen
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol has potential applications in various scientific research areas. It could be used in the synthesis of pharmaceuticals and other biologically active compounds, as well as in the synthesis of heterocycles. In addition, it could be used in the development of new GPCR agonists and antagonists, and in the development of new therapeutic agents for the treatment of various diseases. Finally, it could be used in the development of new neuroprotective agents, and in the study of the regulation of the hypothalamic-pituitary-adrenal axis.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-5-12(8-11(10)2)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODSTIQMRHSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)
![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)


![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)

![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)

![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)